3-(4-Fluorophenyl)-2'-thiomethylpropiophenone
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Overview
Description
3-(4-Fluorophenyl)-2’-thiomethylpropiophenone is an organic compound characterized by the presence of a fluorophenyl group and a thiomethyl group attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-2’-thiomethylpropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and thiomethylacetone.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with thiomethylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at a temperature range of 60-80°C for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-(4-Fluorophenyl)-2’-thiomethylpropiophenone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)-2’-thiomethylpropiophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propiophenone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions: room temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions: room temperature to reflux.
Substitution: Amines, thiols; reaction conditions: elevated temperatures (80-120°C) in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-2’-thiomethylpropiophenone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2’-thiomethylpropiophenone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiomethyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-2’-thiomethylpropiophenone: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)-2’-thiomethylpropiophenone: Similar structure but with a bromine atom instead of fluorine.
3-(4-Methylphenyl)-2’-thiomethylpropiophenone: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 3-(4-Fluorophenyl)-2’-thiomethylpropiophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-(2-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FOS/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRSWUUEFQXCSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644572 |
Source
|
Record name | 3-(4-Fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-08-6 |
Source
|
Record name | 3-(4-Fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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